Technical Guide: Structure, Geometry, and Application of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium Hexafluoroantimonate
Technical Guide: Structure, Geometry, and Application of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium Hexafluoroantimonate
The following technical guide provides an in-depth structural and functional analysis of the chemical compound
[2]
Executive Summary
The compound with the molecular formula
Its architecture combines a hypervalent iodine(III) cation with a non-coordinating hexafluoroantimonate (
Chemical Identity Table
| Property | Specification |
| Systematic Name | [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate |
| Formula | |
| Molecular Weight | 745.24 g/mol |
| Cation | |
| Anion | |
| Appearance | White to off-white crystalline powder |
| Melting Point | ~90–95 °C |
| Absorption | ~240–250 nm (Tail extends to 300+ nm with sensitizers) |
Structural Elucidation & Molecular Geometry[2]
The molecule exists as an ion pair consisting of a bulky organic cation and a symmetric inorganic anion.[2] The physicochemical behavior is dictated by the interaction between these two species.[2]
The Cation:
The cation is a hypervalent iodine(III) species (
-
Hypervalent Bonding: The iodine atom possesses 10 valence electrons (7 intrinsic + 2 bonding + 1 lone pair contribution? Correction: 8 valence electrons in the valence shell of the cation: 2 bonding pairs + 2 lone pairs).
-
Geometry (VSEPR Model): The iodine center has 4 electron domains (2 bonding pairs, 2 lone pairs).[2] According to VSEPR theory, the electron geometry is tetrahedral, but the molecular geometry is bent or angular .[2]
-
Bond Angles: Crystallographic data for diaryliodonium salts typically reveal a C-I-C bond angle of approximately 90° .[2] This acute angle indicates that the bonding primarily utilizes the iodine
-orbitals, with the lone pairs occupying the and remaining character, often described as a 3-center-4-electron bond if a secondary interaction exists.[2] -
Stereochemistry of the Substituent:
-
The 4-position (para) of one phenyl ring is substituted with a (2-hydroxytetradecyl)oxy group.[2][3]
-
Ether Linkage: The oxygen atom acts as a bridge to the alkyl chain.[2]
-
Alkyl Chain (
): The tetradecyl chain provides significant lipophilicity.[2] -
Chiral Center: The carbon at position 2 of the alkyl chain (bonded to the hydroxyl group) is chiral.[2] Commercial formulations are typically racemic mixtures.[2]
-
The Anion: Hexafluoroantimonate ( )[1][2]
-
Geometry: The anion adopts a perfect octahedral geometry (
symmetry).[2] The antimony atom is centrally coordinated by six fluorine atoms.[2] -
Role:
is a weakly coordinating anion (WCA).[2] Its large size and high symmetry delocalize the negative charge effectively, reducing the nucleophilicity.[2] This is critical for the photoinitiator's function, as it allows the generated superacid ( ) to remain active and not be quenched by the counterion.[2]
Synthesis & Preparation Protocol
The synthesis involves a convergent strategy: functionalizing the phenolic precursor followed by the formation of the hypervalent iodine bond.[2]
Experimental Workflow
-
Alkylation: Reaction of hydroquinone or 4-phenoxyphenol precursor with 1,2-epoxytetradecane to install the lipophilic tail.[2]
-
Iodonium Formation: Condensation of the functionalized arene with a hypervalent iodine reagent (e.g., diacetoxyiodobenzene) in the presence of acid.[2]
-
Metathesis: Ion exchange to install the hexafluoroantimonate anion.
Figure 1: Synthetic pathway for the production of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate.
Mechanism of Action: Photolysis & Acid Generation[2]
Upon exposure to UV radiation (typically UV-B or UV-C, or UV-A with sensitizers), the molecule undergoes photodecomposition.[2] The primary output is the generation of a Brønsted superacid (
Mechanistic Pathway[2][3]
-
Excitation: The diaryliodonium cation absorbs a photon, reaching an excited singlet state.[2]
-
Homolytic Cleavage: The weak C-I bond breaks, generating a phenyl radical and an iodobenzene radical cation.[2]
-
Hydrogen Abstraction: The radical species abstract hydrogen from the solvent or monomer (R-H).[2]
-
Acid Release: The resulting protons pair with the
anion to form the superacid.[2]
Figure 2: Photolytic decomposition pathway leading to superacid generation.[2]
Physicochemical Properties & Applications
Solubility Profile
The defining feature of this molecule is the (2-hydroxytetradecyl)oxy tail.[2][3]
-
Lipophilicity: The
chain drastically increases solubility in non-polar matrices (e.g., siloxanes, hydrocarbon-based resins) compared to simple diphenyliodonium salts.[2] -
Hydroxyl Functionality: The secondary hydroxyl group can participate in the polymerization network (chain transfer) or aid in wetting polar surfaces.[2]
Thermal Stability[2]
-
Decomposition Temperature: Typically stable up to 180°C in the absence of light, allowing for melt-blending in hot-melt adhesive formulations.[2]
Applications
-
UV-Curable Inks & Coatings: Specifically for food packaging where low migration is required (the large molecule migrates less).[2]
-
Stereolithography (3D Printing): Initiator for epoxy-based resins requiring high cure depth.[2]
-
Adhesives: Cationic curing allows for "dark cure" (post-irradiation curing) and lack of oxygen inhibition.[2]
Safety & Handling Protocols
Hazard Classification:
-
Acute Toxicity: Contains Antimony (Sb).[2] Toxic if swallowed or inhaled.[2]
-
Corrosivity: Potential to generate HF and superacid upon decomposition.[2]
-
Environmental: Toxic to aquatic life with long-lasting effects.[2]
Handling Procedures:
-
Light Protection: Store in amber glassware or opaque containers to prevent premature photolysis.[2]
-
Moisture Control: While the salt is relatively stable, the
anion can hydrolyze slowly to release HF under extreme conditions.[2] Keep dry.[2] -
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[2]
References
-
PubChem . Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1).[1][2] CID 16689020.[1][2] Available at: [Link][2]
-
Crivello, J. V., & Lam, J. H. (1977).[2] Diaryliodonium Salts.[2][3] A New Class of Photoinitiators for Cationic Polymerization. Macromolecules. (Foundational text on diaryliodonium chemistry).
Sources
- 1. Iodonium, [4-[(2-hydroxytetradecyl)oxy]phenyl]phenyl-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | C26H38F6IO2Sb | CID 16689020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-5-((1S)-2,2-difluoro-4-(2-(4-(trifluoromethoxy)phenyl)acetyl)cyclopentyloxy)-N-methylnicotinamide | C20H19F5N4O4 | CID 118868365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C26H38F6IO2Sb | 139301-16-9 | Benchchem [benchchem.com]
